3-((4-Chlorophenyl)amino)inden-1-one
Description
3-((4-Chlorophenyl)amino)inden-1-one is a substituted indenone derivative featuring a 4-chlorophenylamino group at the 3-position of the indenone core.
Properties
IUPAC Name |
3-(4-chloroanilino)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-10-5-7-11(8-6-10)17-14-9-15(18)13-4-2-1-3-12(13)14/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCXNUBYPNAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-Chlorophenyl)amino)inden-1-one involves several synthetic routes and reaction conditions. One common method involves the reaction of 4-chloroaniline with indanone under specific conditions to form the desired compound . The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .
Chemical Reactions Analysis
3-((4-Chlorophenyl)amino)inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-((4-Chlorophenyl)amino)inden-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)amino)inden-1-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity . This modulation can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly alter the properties of indenone derivatives. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) increase lipophilicity (higher XLogP3) and may reduce solubility in polar solvents.
- Electron-donating groups (e.g., -OCH₃) improve solubility but may decrease metabolic stability .
- Bulkier substituents (e.g., tert-butyl) introduce steric effects that can hinder molecular interactions or crystallization .
Reactivity Trends :
- Chloro and trifluoromethyl groups enhance electrophilic character, favoring reactions at the indenone carbonyl or amino sites .
- Methoxy groups can activate adjacent positions for further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
